molecular formula C6H4ClN3 B1367639 2-(6-Chloropyrazin-2-yl)acetonitrile CAS No. 1378332-54-7

2-(6-Chloropyrazin-2-yl)acetonitrile

Cat. No. B1367639
CAS RN: 1378332-54-7
M. Wt: 153.57 g/mol
InChI Key: LGKGXAIUFDRFQA-UHFFFAOYSA-N
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Description

“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7. It has a linear formula of C6H4ClN3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 . This indicates that the compound consists of 6 carbon

Scientific Research Applications

Synthesis of Condensed Pyrrolo[b]pyrazines

The compound 2-(6-Chloropyrazin-2-yl)acetonitrile plays a role in the synthesis of condensed pyrrolo[b]pyrazines. This synthesis involves reacting 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, including α-(3-chloro-5,6-dicyanopyrazin-2-yl)-α-(2-azahetaryl)acetonitriles, and a subsequent heating in pyridine to yield condensed pyrrolo[b]pyrazines (Volovenko & Dubinina, 1999).

Synthesis of Pharmaceutical Pyrazole Derivatives

This chemical is also used in the microwave-assisted one-pot synthesis of pharmaceutical pyrazole derivatives. The process involves the cyclocondensation reaction of 6-chloropyrazine-2-carboxylic acid hydrazide and substituted benzoylacetonitriles under microwave irradiation. This method yields high purity products with a clean and scalable reaction process (Sharma & Sharma, 2014).

Reactivity Studies with Ruthenium Complexes

In the field of organometallic chemistry, this compound has been investigated for its reactivity with ruthenium complexes. This includes studies on the formation of amidines, bis pyrazoles, and chloro bridged pyrazole complexes, providing insights into the complex coordination environments and the unique structural features of these compounds (Govindaswamy, Mozharivskyj, & Kollipara, 2004).

Novel Dinuclear MoVI Complex Formation

The formation of a novel dinuclear MoVI complex involving this compound has been documented. This process involves the recrystallization of a specific MoO compound leading to the isolation of a dinuclear complex with distinct coordination environments, contributing to the understanding of Mo(VI) coordination chemistry (Gago et al., 2012).

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKGXAIUFDRFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551759
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378332-54-7
Record name (6-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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